molecular formula C24H32O6 B4917564 11-A-Hydroxy canrenone methyl ester

11-A-Hydroxy canrenone methyl ester

Cat. No.: B4917564
M. Wt: 416.5 g/mol
InChI Key: ZYDNRZOTRVTMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 11-A-Hydroxy canrenone methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 11-A-Hydroxy canrenone methyl ester is primarily related to its role as an intermediate in the synthesis of eplerenone. Eplerenone acts as an aldosterone antagonist, binding to mineralocorticoid receptors and inhibiting the effects of aldosterone. This leads to a decrease in sodium reabsorption and an increase in potassium retention, which helps to lower blood pressure and reduce the risk of cardiovascular events .

Comparison with Similar Compounds

Uniqueness: 11-A-Hydroxy canrenone methyl ester is unique due to its specific hydroxylation at the 11-position, which is crucial for the synthesis of eplerenone. This hydroxyl group plays a significant role in the biological activity and pharmacokinetics of the final drug product .

Properties

IUPAC Name

methyl 11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDNRZOTRVTMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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